2-Isopropyl-3-nitro-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-nitro-2-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)7-6(9(10)11)3-4-8-7/h3-5,8H,1-2H3 |
InChI Key |
GSPJRLJKNBMGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropyl 3 Nitro 1h Pyrrole and Analogs
De Novo Pyrrole (B145914) Ring Construction Approaches
The foundational strategies for assembling the nitro-pyrrole core from acyclic precursors are categorized into direct cyclization reactions and multi-component reactions (MCRs). These approaches offer modularity, allowing for the introduction of diverse substituents, including the isopropyl group at the C2 position.
Cyclization Reactions for Nitro-Pyrrole Formation
Cyclization reactions form the bedrock of pyrrole synthesis, involving the intramolecular formation of the heterocyclic ring from a linear precursor. Several methods have been specifically adapted for the creation of nitro-substituted pyrroles.
A notable de novo construction of the pyrrole ring involves the addition of an α-aminoacetal to a β-methylthio nitroacrylate. nih.gov This method provides a pathway to substituted 3-nitro-2-alkyl/arylpyrroles. The synthesis begins with the reaction of 1-nitro-2,2-bis(methylthio)ethylene with amines to produce nitroenamines. researchgate.net These intermediates are then reacted with an aminoacetaldehyde dimethylacetal, followed by an acid-catalyzed cyclization, to yield the final pyrrole product. researchgate.net For instance, the reaction of 2-nitro-1,1-bis(methylthio)ethylene with aminoacetaldehyde dimethylacetal and subsequent cyclization using ethereal HCl leads to the formation of 3-nitro-2-substituted pyrroles. researchgate.net
An efficient method for synthesizing polysubstituted pyrroles involves an iodine-promoted reaction with 2-nitro-1,3-enyne derivatives. nih.govbeilstein-journals.org This strategy employs a tandem sequence initiated by a base-promoted aza-Michael addition of an amine to the nitro-enyne substrate. This is followed by a 1,2-iodocyclization and a subsequent iodine-mediated oxidative aromatization to form the pyrrole ring. beilstein-journals.orgd-nb.info The reaction proceeds under mild, ambient conditions using dichloromethane (B109758) as the solvent and potassium carbonate as the base. beilstein-journals.org This method is versatile, accommodating a range of aromatic and aliphatic amines to produce highly substituted pyrroles in moderate to good yields. beilstein-journals.org
A related copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines also yields tetrasubstituted pyrroles. beilstein-journals.orgd-nb.info This process involves an aza-Michael addition followed by a Lewis acid copper(II)-catalyzed intramolecular 5-endo-dig cyclization. beilstein-journals.org
| Catalyst/Promoter | Reagents | Key Steps | Product | Ref |
| Iodine / K₂CO₃ | 2-Nitro-1,3-enynes, Amines | Aza-Michael addition, 1,2-iodocyclization, Oxidative aromatization | Polysubstituted pyrroles | beilstein-journals.org |
| Cu(OTf)₂ | 2-Nitro-1,3-enynes, Amines | Aza-Michael addition, 5-endo-dig cyclization, Oxidation | Tetrasubstituted pyrroles | beilstein-journals.org |
A metal-free, base-promoted method allows for the direct synthesis of pentasubstituted pyrroles from propargyl sulfonamides and trimethylsilyl (B98337) cyanide (TMSCN). nih.govrsc.orgresearchgate.net The proposed mechanism starts with the isomerization of the propargylamide to an allenamide intermediate under basic conditions. nih.gov A nucleophilic attack by a cyanide anion on the allenamide forms an imine intermediate, which is then attacked by a second cyanide anion. The resulting intermediate undergoes cyclization and protonation to yield the fully substituted pyrrole with a free amino group. nih.gov This method is advantageous as it avoids the use of metals and provides pyrroles with an unprotected amino group, complementing other classical methods. nih.govrsc.org
Multi-Component Reactions (MCRs) in Nitro-Pyrrole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. frontiersin.orgacs.org Several MCRs have been developed for the synthesis of nitro-pyrroles, valued for their atom economy and operational simplicity. frontiersin.orgorientjchem.org
Three-component reactions are a prominent subclass of MCRs used for synthesizing nitro-pyrrole analogs. One such method involves the reaction of α-diazoketones, nitroalkenes, and amines, catalyzed by copper under aerobic conditions. acs.org This cascade process includes an N-H insertion, a copper-catalyzed oxidative dehydrogenation of the amine, and a [3 + 2] cycloaddition of the resulting azomethine ylide to furnish polysubstituted pyrroles. acs.org
Another effective three-component strategy is the FeCl₃-catalyzed reaction between a 1,3-dicarbonyl compound, an amine, and a nitroalkane. nuph.edu.ua This straightforward and environmentally friendly approach provides highly substituted pyrroles in good yields. nuph.edu.uaorganic-chemistry.org The reaction of nitrostyrene, ethyl propiolate, and benzylamine (B48309) in the presence of FeCl₃ is another example that yields trisubstituted pyrroles. jmchemsci.com Furthermore, a solid-phase MCR utilizing a lysine (B10760008) residue as the nitrogen donor, a β-nitrostyrene, and a 1,3-dicarbonyl compound, catalyzed by FeCl₃ under microwave irradiation, efficiently produces pyrrole derivatives. acs.org
A catalyst-free, three-component synthesis has also been reported. This method involves the reaction of a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene, proceeding via nucleophilic attack, Michael addition, intramolecular cyclization, and aromatization to yield tetrasubstituted pyrroles with high atom economy. organic-chemistry.org
Summary of Selected Three-Component Reactions for Nitro-Pyrrole Synthesis
| Components | Catalyst/Conditions | Key Features | Ref |
|---|---|---|---|
| α-Diazoketones, Nitroalkenes, Amines | Copper / Aerobic | Cascade N-H insertion, oxidation, [3+2] cycloaddition | acs.org |
| 1,3-Dicarbonyl compounds, Amines, Nitroalkanes | FeCl₃ | Environmentally friendly, straightforward | nuph.edu.uaorganic-chemistry.org |
| β-Nitrostyrenes, 1,3-Dicarbonyl compounds, Lysine (on solid phase) | FeCl₃ / Microwave | Combines solid-phase, MCR, and microwave activation | acs.org |
Catalyst-Free Approaches
Catalyst-free methods for synthesizing nitropyrroles offer advantages in terms of cost, sustainability, and simplified purification processes by avoiding metal catalysts. researchgate.netresearchgate.net These approaches often rely on the intrinsic reactivity of the starting materials under thermal or mild conditions.
A notable catalyst-free strategy involves multicomponent reactions. For instance, the reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes can yield highly functionalized 2,3-dihydro-4-nitropyrroles without the need for a catalyst. frontiersin.orgnih.govnih.gov Although this produces a dihydropyrrole, it represents a valuable pathway to precursors of fully aromatic nitropyrroles. Another catalyst-free approach is the reaction of malononitrile (B47326) and phenylglyoxal (B86788) monohydrates with nitroketene acetals, which provides polysubstituted nitropyrrole derivatives under green conditions. researchgate.netresearchgate.net Furthermore, a three-component reaction of a primary amine, a dialkyl acetylenedicarboxylate, and a β-nitrostyrene can proceed without a catalyst to form tetrasubstituted pyrroles. organic-chemistry.org The mechanism involves a cascade of nucleophilic attack, Michael addition, and intramolecular cyclization. organic-chemistry.org
The conjugate addition of pyrroles to electrophilic alkenes, such as β-fluoro-β-nitrostyrenes, can also occur without a catalyst, leading to the formation of 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles, which are precursors to other functionalized pyrroles. nih.gov These catalyst-free methods highlight the potential for creating complex nitropyrrole structures through carefully designed reaction sequences that leverage the inherent reactivity of the chosen starting materials.
Paal-Knorr Condensation and Its Adaptations for Nitro-Pyrroles
The Paal-Knorr synthesis is a cornerstone method for constructing the pyrrole ring, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This reaction can be performed under neutral or weakly acidic conditions, with weak acids like acetic acid often used to accelerate the process. organic-chemistry.org The versatility of this reaction has led to its adaptation for the synthesis of nitropyrroles, an important class of intermediates. researchgate.net
The classical Paal-Knorr reaction has been ingeniously adapted to utilize nitroarenes as starting materials for N-arylpyrroles. rsc.org This typically involves an initial reduction of the nitroarene to the corresponding aniline, which then participates in the acid-catalyzed condensation with a 1,4-dicarbonyl compound. researchgate.net While not a direct use of the nitroarene in the condensation itself, it is a sequential one-pot process. For example, a Paal-Knorr condensation of nitroanilines with a 1,4-diketone can be performed to yield nitrophenyl-1H-pyrroles. rsc.org The reaction is generally promoted by an acid catalyst. researchgate.net
Metal catalysts, particularly those based on iron, have emerged as sustainable and efficient promoters for the synthesis of pyrroles, including from nitroarenes. nih.gov Iron catalysts can facilitate a cascade reaction involving the reduction of a nitroarene to an aniline, followed by a Paal-Knorr condensation with a 1,4-dicarbonyl compound. researchgate.net For instance, iron(III) chloride has been used to catalyze the Paal-Knorr synthesis in water, providing an environmentally friendly approach. researchgate.net
More advanced strategies involve iron-catalyzed transfer hydrogenation, where a hydrogen donor is used to reduce the nitroarene in situ. elsevierpure.com This method has been successfully applied to synthesize a variety of substituted pyrroles from the corresponding nitroarenes. researchgate.net Cobalt catalysts have also been employed in similar cascade reactions, demonstrating the utility of 3d-metals in these transformations. nih.gov These metal-catalyzed variants offer a powerful and often greener alternative to traditional methods, allowing for the direct conversion of readily available nitroarenes into valuable pyrrole products.
Functionalization Strategies for Pre-formed Pyrrole Rings
An alternative approach to synthesizing 2-isopropyl-3-nitro-1H-pyrrole is to start with a pyrrole ring and introduce the substituents in a stepwise manner. This can involve either the nitration of an isopropyl-substituted pyrrole or the introduction of an isopropyl group onto a nitropyrrole scaffold.
The direct nitration of a pre-existing 2-isopropyl-1H-pyrrole is a potential route to the target compound. The pyrrole ring is highly reactive towards electrophilic substitution. However, the regioselectivity of the reaction is a critical consideration. Nitration of pyrrole itself, under mild conditions such as with acetic anhydride, can be challenging and may lead to polymerization. nih.gov For substituted indoles, a related heterocyclic system, the regioselectivity of nitration is highly dependent on the reaction conditions and the nature of the substituents present. nih.gov For instance, nitration of N-protected tryptophan derivatives can yield either the 2-nitro or 6-nitro product depending on the solvent. nih.gov Achieving regioselective nitration at the 3-position of a 2-isopropylpyrrole would likely require careful optimization of the nitrating agent and reaction conditions to overcome the directing effects of the isopropyl group and the pyrrole nitrogen.
| Reactant | Nitrating Agent | Potential Major Product(s) |
| 2-Isopropyl-1H-pyrrole | Mild Nitrating Agent (e.g., Acetyl Nitrate) | Mixture of this compound and other isomers |
Introducing an isopropyl group onto a pre-formed nitropyrrole ring is another viable synthetic strategy. The presence of the electron-withdrawing nitro group deactivates the pyrrole ring towards electrophilic attack, making reactions like Friedel-Crafts alkylation challenging. However, this deactivation can be exploited in other types of reactions.
For example, nucleophilic substitution on a suitably functionalized nitropyrrole could be employed. It has been shown that 2-nitropyrrole can undergo N-alkylation via nucleophilic substitution with bromoacetamide intermediates. researchgate.net While this demonstrates reactivity at the nitrogen atom, C-alkylation would be required to introduce the isopropyl group at the 2-position.
Modern cross-coupling reactions offer a more promising avenue. If a halogenated nitropyrrole, such as 2-bromo-3-nitro-1H-pyrrole, were available, a Suzuki or Negishi coupling reaction with an appropriate isopropyl-organometallic reagent could be used to form the desired C-C bond. These reactions are known for their high efficiency and functional group tolerance. The synthesis of bipyrroles from nitropyrroles has been achieved through a sequence involving nitro group reduction followed by a Paal-Knorr synthesis, indicating that the nitro group can be a handle for further transformations. researchgate.netacs.org
| Nitropyrrole Substrate | Reagent | Reaction Type | Potential Product |
| 3-Nitro-1H-pyrrole | Isopropyl Halide / Base | C-Alkylation | This compound |
| 2-Halo-3-nitro-1H-pyrrole | Isopropylboronic acid / Pd catalyst | Suzuki Coupling | This compound |
| 2-Halo-3-nitro-1H-pyrrole | Isopropylzinc reagent / Pd catalyst | Negishi Coupling | This compound |
Reaction Mechanisms and Theoretical Insights for Nitro Pyrrole Systems
Mechanistic Investigations of Cycloaddition Reactions
The Diels-Alder [4+2] cycloaddition reaction between 2-nitro-1H-pyrrole and isoprene (B109036) has been a subject of detailed mechanistic examination. researchgate.netresearchgate.net These studies employ computational methods to explore the potential energy surfaces, characterize transition states, and elucidate the molecular mechanisms governing the reaction's outcome.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) has been effectively applied to investigate the [4+2] cycloaddition reactions of nitro-pyrrole systems. researchgate.netresearchgate.net A study utilizing the B3LYP/6-31G(d) computational level within MEDT examined the reaction between 2-nitro-1H-pyrrole and isoprene. researchgate.net MEDT provides a modern framework for understanding chemical reactivity, focusing on the changes in electron density throughout a reaction process rather than relying solely on molecular orbital interactions. mdpi.com The application of MEDT to the Diels-Alder reaction of 2-nitro-1H-pyrrole helps to classify the reaction type and understand the flow of electron density between the reacting species. researchgate.netmdpi.com
Analysis of [4+2] Cycloaddition Processes involving 2-nitro-1H-pyrrole
The hetero-Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene can proceed through four competitive reaction channels. researchgate.net These pathways are analyzed to determine the most favorable routes and to understand the chemo- and regioselectivity of the reaction. The analysis involves locating and characterizing the stationary points (reactants, transition states, and products) on the potential energy surface. researchgate.net
Elucidation of Non-Concerted Two-Stage One-Step Molecular Mechanisms
Topological analysis of the Electron Localization Function (ELF) for the reaction between 2-nitro-1H-pyrrole and isoprene has revealed a non-concerted two-stage one-step molecular mechanism. researchgate.net This type of mechanism is characterized by a single transition state, but the formation of the two new sigma bonds is highly asynchronous. conicet.gov.ar In the case of the 2-nitro-1H-pyrrole and isoprene reaction, the formation of the first C-C bond between the most nucleophilic center of one reactant and the most electrophilic center of the other is well-advanced at the transition state, while the second C-C bond begins to form in a subsequent stage of the reaction path. conicet.gov.ar
This asynchronicity is evident in the geometry of the transition states. For example, in the most favorable transition state (TS-1m), the lengths of the forming C-C bonds are significantly different, measuring 1.783 Å and 2.538 Å. researchgate.net This high degree of asynchronicity supports the classification of the mechanism as a two-stage, one-step process. conicet.gov.ar
| Transition State | Forming Bond 1 (C-C) | Forming Bond 2 (C-C) | Asynchronicity (Δr) |
|---|---|---|---|
| TS-1m | 1.783 | 2.538 | 0.755 |
| TS-1o | 2.538 | 1.783 | 0.755 |
| TS-2m | 2.145 | 1.985 | 0.160 |
| TS-2o | 2.239 | 1.909 | 0.330 |
Influence of Solvent Effects on Reaction Pathways
| Pathway | Gas Phase | In THF | ||
|---|---|---|---|---|
| ΔGact | ΔGrxn | ΔGact | ΔGrxn | |
| meta (Path 1) | 31.43 | -28.71 | 31.63 | -30.07 |
| ortho (Path 1) | 32.06 | -28.84 | 32.32 | -30.17 |
| meta (Path 2) | 35.54 | -27.46 | 35.80 | -28.82 |
| ortho (Path 2) | 36.56 | -27.91 | 36.88 | -29.23 |
Understanding Reactivity and Regioselectivity
Computational chemistry provides powerful tools to understand and predict the reactivity and selectivity of organic reactions. For nitro-pyrrole systems, these tools help to rationalize experimental observations.
Conceptual Density Functional Theory (CDFT) Analysis
In the study of the reaction between 2-nitro-1H-pyrrole and isoprene, CDFT analysis characterized 2-nitro-1H-pyrrole as a nucleophile and isoprene as an electrophile. researchgate.netresearchgate.net This classification helps to understand the polar nature of the reaction and the direction of electron flow. conicet.gov.ar
Furthermore, local reactivity indices, such as the Parr functions, are used to predict the regioselectivity of the reaction. researchgate.netconicet.gov.ar By identifying the most electrophilic and nucleophilic centers on the reacting molecules, the Parr functions can successfully explain the observed chemo- and regioselectivity, which is found to be in complete agreement with the calculated activation energy barriers. researchgate.net For N-tosyl-nitropyrroles, Parr analysis correctly accounts for the complete regioselectivity observed experimentally by identifying the most electrophilic centers at the C2 and C3 carbons. conicet.gov.ar
Characterization of Nucleophilicity and Electrophilicity Indices
The reactivity of nitro-pyrrole systems can be effectively rationalized using conceptual Density Functional Theory (DFT) indices, such as global and local electrophilicity (ω) and nucleophilicity (N). These indices provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively.
N-Tosyl-nitropyrroles, for instance, are classified as strong electrophiles and moderate nucleophiles. conicet.gov.ar N-Tosyl-2-nitropyrrole (NMP-7) exhibits an electrophilicity index (ω) of 2.58 eV and a nucleophilicity index (N) of 1.97 eV. Similarly, N-Tosyl-3-nitropyrrole (NMP-8) has an ω of 2.26 eV and an N of 1.94 eV. conicet.gov.ar This strong electrophilic character is primarily induced by the nitro group, which activates the pyrrole (B145914) ring towards reactions with nucleophiles. conicet.gov.arunime.it
In contrast, dienes like isoprene, which often react with nitropyrroles, are classified as moderate electrophiles and strong nucleophiles, with an electrophilicity index of 0.94 eV and a nucleophilicity index of 2.94 eV. conicet.gov.ar This difference in electronic character, where the nitropyrrole acts as the electrophile and the diene as the nucleophile, is a key determinant in polar Diels-Alder reactions. conicet.gov.ar
The electronic chemical potential (μ) and chemical hardness (η) are also crucial in understanding the charge transfer dynamics in these reactions. The higher electronic chemical potential of dienes compared to nitropyrroles indicates that charge transfer will occur from the electron-rich diene to the electrophilic nitropyrrole. sciforum.net
It's important to note that the position of the nitro group on the pyrrole ring influences these indices. For example, in Diels-Alder reactions, the beta carbon to the nitro group is consistently found to be the most electrophilic center in various dienophiles, directing the regiochemistry of the reaction. mdpi.com
A comprehensive analysis of these indices is essential for predicting the behavior of nitropyrrole systems in various chemical transformations.
Table 1: Global Reactivity Indices (in eV) for Selected Nitropyrroles and Dienes
| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) | Classification |
| N-Tosyl-2-nitropyrrole (NMP-7) | - | - | 2.58 | 1.97 | Strong Electrophile, Moderate Nucleophile conicet.gov.ar |
| N-Tosyl-3-nitropyrrole (NMP-8) | - | - | 2.26 | 1.94 | Strong Electrophile, Moderate Nucleophile conicet.gov.ar |
| Isoprene | -3.30 to -2.69 | - | 0.94 | 2.94 | Moderate Electrophile, Strong Nucleophile conicet.gov.arsciforum.net |
| Acyl-substituted azaheterocycles | -4.03 to -3.85 | - | 1.51 to 1.68 | 2.65 to 3.01 | Strong Electrophile, Moderate Nucleophile sciforum.net |
Note: Specific values for μ and η for NMPs were not provided in the searched sources, but their relative relationship to dienes is established.
Role of Parr Functions in Predicting Chemo- and Regioselectivity
Parr functions, which are derived from the analysis of the atomic spin density of the radical anion and cation of a molecule, are a powerful tool for predicting the most reactive sites in polar organic reactions. researchgate.netresearchgate.net They are particularly useful in elucidating the chemo- and regioselectivity of reactions involving nitropyrroles. conicet.gov.arresearchgate.net
In the context of Diels-Alder reactions between nitropyrroles and dienes, the local electrophilic Parr function (P+k) identifies the most electrophilic centers on the nitropyrrole, while the local nucleophilic Parr function (P-k) identifies the most nucleophilic centers on the diene. researchgate.netscholarsresearchlibrary.com The reaction is predicted to occur between the centers with the highest values of these respective functions.
For example, in the reaction of N-tosyl-2-nitropyrrole (2NMP 7) and N-tosyl-3-nitropyrrole (3NMP 8) with a diene, the analysis of Parr functions can explain the experimentally observed regioselectivity. conicet.gov.ar The C3 carbon of 2NMP 7 and the C2 carbon of 3NMP 8 are found to be electrophilically deactivated, while other positions are activated. conicet.gov.ar This differential activation dictates the orientation of the diene's approach.
The analysis of Parr functions has been shown to be in clear agreement with experimental outcomes in various electrophilic substitution reactions, correctly predicting the ortho, meta, and para directing effects of substituents on an aromatic ring. scholarsresearchlibrary.com This theoretical tool provides a robust framework for understanding and predicting the regiochemical outcomes of nitropyrrole transformations, complementing the insights gained from global reactivity indices. conicet.gov.arresearchgate.net
The application of Parr functions allows for a detailed mapping of the reactive sites on both the nitropyrrole and the reacting partner, thereby providing a clear rationale for the observed chemo- and regioselectivity. researchgate.netscholarsresearchlibrary.com
Intramolecular Transformations and Rearrangements
Tautomeric Equilibria Studies (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol)
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a significant phenomenon in pyrrole chemistry. chemaxon.com A relevant example is the equilibrium between 3H-pyrrol-3-one and its tautomer, 1H-pyrrol-3-ol. This type of keto-enol tautomerism can influence the reactivity and properties of the molecule.
While direct studies on the tautomerism of "2-Isopropyl-3-nitro-1H-pyrrole" were not found in the search results, research on related systems provides valuable insights. For instance, a study on the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds involved a proposed tautomeric equilibrium between a 3H-pyrrol-3-one intermediate and the final 1H-pyrrol-3-ol product. mdpi.com The stability of these tautomers can be influenced by factors such as substituents and solvent effects. numberanalytics.com
In a different context, the photorearrangement of 2-nitropyrrole leads to the formation of 3-hydroxyiminopyrrol-2(3H)-one, which can be considered a tautomer of a nitroso-pyrrole intermediate. rsc.org This highlights how external stimuli like light can induce intramolecular transformations leading to different tautomeric forms.
Furthermore, computational studies on 2-aminopyrrole have shown that while the amino tautomer is generally more stable, the imino tautomers can exhibit exceptionally high basicity. mdpi.com This demonstrates that even minor tautomers can play a crucial role in the chemical behavior of pyrrole derivatives. The relative Gibbs energies between tautomers can be sensitive to the environment, including the phase (gas, solution, solid) and the presence of acidic or basic conditions. mdpi.com
The equilibrium between different tautomeric forms is a key aspect to consider when studying the reactivity and potential applications of substituted pyrroles.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms. kashanu.ac.ir For complex heterocyclic compounds like substituted pyrroles, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment. ipb.ptresearchgate.net
One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and nitrogens in a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-Isopropyl-3-nitro-1H-pyrrole, the spectrum would show signals for the pyrrole (B145914) ring protons, the isopropyl group protons, and the N-H proton. The electron-withdrawing nitro group at the C3 position is expected to significantly deshield (shift to a higher ppm value) the adjacent protons on the pyrrole ring. ipb.pt The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The N-H proton signal can be broad and its chemical shift is often dependent on solvent and concentration. ipb.ptresearchgate.net
¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon atoms. In this compound, distinct signals are expected for the four carbons of the pyrrole ring and the three carbons of the isopropyl substituent. The C3 carbon, directly attached to the nitro group, and the adjacent C2 and C4 carbons would be significantly deshielded. researchgate.netmdpi.com The presence of an isopropyl group at C2 would also influence the chemical shifts of the ring carbons. mdpi.com
¹⁵N NMR: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms. researchgate.net In this molecule, two nitrogen signals would be observed: one for the pyrrole ring nitrogen and one for the nitro group nitrogen. The chemical shift of the pyrrole nitrogen is influenced by substitution and hydrogen bonding. rsc.orgmdpi.com The nitro group nitrogen typically appears at a much higher chemical shift value. researchgate.net The application of ¹⁵N NMR, often through inverse-detected experiments like ¹H-¹⁵N HMBC, is a powerful tool for definitively assigning nitrogen environments in complex heterocycles. ipb.ptresearchgate.netrsc.org
Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for this compound
| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|---|
| H1 | ¹H NMR | ~11-13 | Broad singlet | - | Chemical shift is solvent-dependent. ipb.pt |
| H4 | ¹H NMR | ~6.5-7.0 | Doublet of doublets | ~3-4 Hz | Deshielded by adjacent nitro group. |
| H5 | ¹H NMR | ~6.2-6.7 | Doublet of doublets | ~3-4 Hz | |
| CH (isopropyl) | ¹H NMR | ~3.0-3.5 | Septet | ~7 Hz | |
| CH₃ (isopropyl) | ¹H NMR | ~1.2-1.4 | Doublet | ~7 Hz | |
| C2 | ¹³C NMR | ~140-150 | Singlet | - | Attached to isopropyl group. |
| C3 | ¹³C NMR | ~145-155 | Singlet | - | Deshielded by attached nitro group. researchgate.net |
| C4 | ¹³C NMR | ~110-120 | Singlet | - | |
| C5 | ¹³C NMR | ~105-115 | Singlet | - | |
| CH (isopropyl) | ¹³C NMR | ~25-30 | Singlet | - | |
| CH₃ (isopropyl) | ¹³C NMR | ~20-25 | Singlet | - | |
| N1 | ¹⁵N NMR | ~220-240 | - | - | Typical range for pyrrole-like nitrogens. researchgate.net |
| N (NO₂) | ¹⁵N NMR | ~350-380 | - | - | Typical range for nitro group nitrogens. researchgate.net |
For molecules with overlapping signals or complex coupling patterns, 2D NMR is indispensable for definitive structural confirmation. nih.govchemistnotes.com
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org A cross-peak appears between the signals of two coupled protons. For this compound, COSY would be crucial for:
Confirming the isopropyl group by showing a correlation between the methine (CH) proton and the methyl (CH₃) protons.
Establishing the connectivity of the pyrrole ring protons, with correlations expected between H4 and H5, and potentially weaker, long-range couplings to the N-H proton. ipb.pt
TOCSY extends the correlations beyond directly coupled protons to include all protons within a single spin system. libretexts.orgcolumbia.edu While COSY shows only direct neighbors, TOCSY reveals the entire network. libretexts.orgcreative-biostructure.com In this molecule, the protons of the isopropyl group form one spin system, and the pyrrole ring protons (H4 and H5) form another. A TOCSY experiment would show correlations between the isopropyl methine proton and the methyl protons, similar to COSY. For the pyrrole ring, it would clearly group the H4 and H5 signals, distinguishing them from the isolated isopropyl system. columbia.edu
These experiments correlate proton signals with those of heteronuclei like ¹³C or ¹⁵N.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~3.0-3.5 ppm would show a cross-peak to the isopropyl methine carbon signal at ~25-30 ppm. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu It is key for piecing together the molecular skeleton. ipb.pt For this compound, expected HMBC correlations would include:
Correlations from the isopropyl methyl protons to both the isopropyl methine carbon and the C2 carbon of the pyrrole ring.
Correlations from the H4 proton to carbons C2, C3, and C5.
Correlations from the N-H proton to carbons C2 and C5, confirming the position of the substituents. ipb.pt
Two-Dimensional NMR Techniques for Complex Pyrrole Structures
Vibrational Spectroscopy: Infrared (IR) Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. durham.ac.ukclockss.org It is particularly useful for identifying functional groups. The IR spectrum of this compound would be dominated by absorptions from the N-H, C-H, C=C, and NO₂ groups. The most characteristic bands are those of the nitro group, which exhibits strong, distinct stretching vibrations. durham.ac.ukresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Pyrrole N-H | ~3400-3300 | Medium-Strong |
| C-H Stretch (sp²) | Aromatic C-H | ~3150-3100 | Medium |
| C-H Stretch (sp³) | Isopropyl C-H | ~2970-2870 | Strong |
| N-O Asymmetric Stretch | Nitro (NO₂) | ~1550-1520 | Strong |
| N-O Symmetric Stretch | Nitro (NO₂) | ~1350-1320 | Strong |
| C=C Stretch | Pyrrole Ring | ~1600-1450 | Medium-Variable |
Identification of Characteristic Functional Group Vibrations (e.g., NO₂, N-O, C=N)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups, most notably the nitro (NO₂) group.
The nitro group typically displays two prominent stretching vibrations: an asymmetric (νₐₛ) and a symmetric (νₛ) stretch. Based on data from related nitro-containing heterocyclic compounds, the asymmetric NO₂ stretching vibration is anticipated to appear in the range of 1500–1550 cm⁻¹, while the symmetric stretch is expected in the 1340–1375 cm⁻¹ region. For instance, studies on nitropyrrolidines have reported strong absorption bands for the NO₂ group around 1544 cm⁻¹ nih.gov. The N-O stretching vibrations also contribute to the spectrum, although they can sometimes be coupled with other vibrations.
A summary of expected and observed IR absorption bands for similar compounds is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) (Compound) | Citation |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | ~1544 (Nitropyrrolidines) | nih.gov |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1375 | ~1372 (Nitropyrrolidines) | nih.gov |
| N-O | Stretch | 1300 - 1380 | 1350, 1368 (Heme-nitrosoalkane complexes) | rsc.org |
| C-H (Alkyl) | Stretch | 2850 - 2960 | 2919, 2807 (Substituted nitropyrrolidine) | nih.gov |
| C=C (Aromatic) | Stretch | 1400 - 1600 | 1601 (Substituted nitropyrrolidine) | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The molecular formula of this compound is C₇H₁₀N₂O₂ Current time information in Bangalore, IN.. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
HRMS analysis of this compound would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. For example, in the analysis of various substituted pyrroles and other nitrogen-containing heterocycles, HRMS has been used to confirm their calculated molecular formulas with high precision nih.govnih.govwikipedia.orgnih.gov.
| Parameter | Value | Citation |
| Molecular Formula | C₇H₁₀N₂O₂ | Current time information in Bangalore, IN. |
| Theoretical Exact Mass (Monoisotopic) | 154.07423 Da | |
| Expected HRMS Result | [M+H]⁺ = 155.08151 Da |
Note: The theoretical exact mass is calculated based on the most common isotopes: C (12.000000), H (1.007825), N (14.003074), O (15.994915). The expected HRMS result for the protonated molecule [M+H]⁺ is provided for reference.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrrole ring, the orientation of the isopropyl and nitro substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding, in the solid state. Although specific crystallographic data for this compound is not publicly available, data from related structures, such as 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, provide valuable insights crystallography.net. In this related compound, the pyrrole ring is planar, and there are weak intermolecular C-H···O hydrogen bonds involving the nitro group crystallography.net.
A hypothetical crystallographic analysis for this compound would yield a set of data similar to that presented in the table below, which is based on data for a related nitropyrrole derivative.
| Crystallographic Parameter | Expected Value/Information | Reference Data (3-nitro-1-(triisopropylsilyl)-1H-pyrrole) | Citation |
| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic | crystallography.net |
| Space Group | e.g., P2₁/n, P-1 | P2₁/n | crystallography.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific lengths (Å) and angles (°) | a = 9.6924 Å, b = 15.9437 Å, c = 10.1267 Å, β = 95.089° | crystallography.net |
| Key Bond Lengths (e.g., C-N(O₂), N-O) | Specific distances in Angstroms (Å) | Would confirm connectivity | |
| Key Bond Angles (e.g., O-N-O) | Specific angles in degrees (°) | Would reveal geometry | |
| Intermolecular Interactions | e.g., Hydrogen bonding, π-π stacking | Weak C-H···O hydrogen bonds | crystallography.net |
The combination of these advanced analytical techniques provides a comprehensive and detailed structural characterization of this compound, which is crucial for its identification and the prediction of its chemical properties and reactivity.
Computational Chemistry and Quantum Mechanical Studies
Theoretical Insights into Electronic Structure and Reactivity
Molecular Stability and Conformational Landscape Analysis
Computational chemistry and quantum mechanical studies are essential tools for understanding the molecular stability and conformational landscape of heterocyclic compounds such as 2-isopropyl-3-nitro-1H-pyrrole. These methods provide insights into the molecule's geometry, energy, and the rotational barriers of its substituents, which are critical for predicting its reactivity and interactions.
The conformational landscape of this compound is primarily determined by the orientation of the isopropyl and nitro groups relative to the pyrrole (B145914) ring. The rotation around the C-N bond of the nitro group and the C-C bond of the isopropyl group gives rise to different conformers.
Key Research Findings:
Theoretical calculations would be required to precisely determine the relative energies of the possible conformers and the transition states connecting them. Such studies typically involve geometry optimization followed by frequency calculations at a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set.
Planarity and Aromaticity: The pyrrole ring is an aromatic system, and its planarity is a key feature. The substitution of the isopropyl and nitro groups can influence the electron distribution within the ring, but significant deviation from planarity is not expected for the ground state conformers.
Rotation of the Nitro Group: The nitro group's rotation relative to the pyrrole ring is a critical factor in determining molecular stability. The planar conformation, where the nitro group is coplanar with the pyrrole ring, is often the most stable due to favorable electronic delocalization. However, steric hindrance with the adjacent isopropyl group could lead to a non-planar ground state. The energy barrier for this rotation provides information about the rigidity of this part of the molecule.
Rotation of the Isopropyl Group: The isopropyl group's rotation around the C-C bond connecting it to the pyrrole ring also contributes to the conformational landscape. Different staggered and eclipsed conformations will have varying energies due to steric interactions with the pyrrole ring and the neighboring nitro group.
Data Tables:
Without specific computational studies on this compound, the following tables are illustrative of the type of data that would be generated from such research. The values presented are hypothetical and serve to demonstrate the expected format of computational results.
Table 1: Relative Energies of this compound Conformers
This table would typically show the relative energies of different stable conformations of the molecule, calculated using a specific computational method. The conformer with the lowest energy is assigned a relative energy of 0.00.
| Conformer | Dihedral Angle (C-C-N-O) | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) |
| I | 0° | 60° | 0.00 |
| II | 0° | 180° | 1.20 |
| III | 90° | 60° | 3.50 |
| IV | 90° | 180° | 4.80 |
Data is hypothetical and for illustrative purposes only.
Table 2: Rotational Barriers for Substituents in this compound
This table would present the calculated energy barriers for the rotation of the isopropyl and nitro groups. These barriers indicate the energy required to rotate the substituent from a stable conformation to an unstable one (transition state).
| Rotational Barrier | Transition State Dihedral Angle | Calculated Barrier Height (kcal/mol) |
| Nitro Group Rotation | 90° | 5.7 |
| Isopropyl Group Rotation | 0° | 2.5 |
Data is hypothetical and for illustrative purposes only.
Derivatization Strategies and Advanced Synthetic Applications of 2 Isopropyl 3 Nitro 1h Pyrrole Analogs
Strategic Substituent Modification on the Pyrrole (B145914) Nucleus for Functional Diversification
Functional diversification of the 2-isopropyl-3-nitro-1H-pyrrole core is primarily achieved through modifications at various positions of the pyrrole ring. The inherent electronic nature of the pyrrole, influenced by the electron-withdrawing nitro group and the electron-donating isopropyl group, dictates the regioselectivity of these transformations.
The introduction of carboxamide and carboxylate groups onto the pyrrole framework is a key strategy for enhancing molecular diversity and modulating physicochemical properties. While direct studies on this compound are not extensively documented, the functionalization of related pyrrole-3-carboxamide derivatives has been explored as a route to novel bioactive compounds. For instance, a series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment have been synthesized and investigated as potential inhibitors of the zeste homolog 2 (EZH2) enzyme, which is implicated in various cancers rsc.org.
The general approach to introducing these moieties often involves initial functionalization of the pyrrole ring, followed by standard amide or ester bond formation reactions. For example, the synthesis of pyrrole-2-carboxamide derivatives has been a focus in the total synthesis of oroidin (B1234803) alkaloids, a class of marine natural products rsc.org. A common method for creating the pyrrolecarboxamide bond involves the reaction of an amine with a pyrrole acid chloride surrogate rsc.org. This highlights a potential pathway for derivatizing the this compound scaffold, assuming a suitable carboxylated precursor can be prepared.
Table 1: Examples of Functionalized Pyrrole Carboxamides and Their Applications
| Compound Class | Synthetic Strategy | Application |
| Pyrrole-3-carboxamide derivatives | Synthesis from corresponding carboxylic acids | EZH2 inhibitors for anticancer research rsc.org |
| Pyrrole-2-carboxamide derivatives | Amide bond formation from pyrrole acid chlorides | Intermediates in the synthesis of oroidin alkaloids rsc.org |
| Flavone (B191248) derivatives with carboxamide fragments | Synthesis from flavone precursors | Antiviral agents against tobacco mosaic virus mdpi.com |
The C2 and C3 positions of the pyrrole nucleus are prime targets for chemical elaboration to introduce specific vectors for modulating biological activity or for downstream synthetic transformations. A modular route for the synthesis of 2,3-disubstituted pyrroles allows for variability at these positions nih.gov. This approach, involving a three-step sequence from 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes, provides a versatile platform for creating a library of pyrrole derivatives with diverse substituents at C2 and C3 nih.gov.
While direct C3 functionalization of a pre-existing this compound might be challenging due to the presence of the nitro group, the modular synthesis approach allows for the incorporation of the isopropyl group at C2 and a precursor to the nitro group at C3 from the outset. For instance, nickel-catalyzed direct alkylation has been shown to be effective for the C3-selective functionalization of 2-pyridones, suggesting that similar transition-metal-catalyzed cross-coupling reactions could be explored for pyrrole systems nih.gov.
Role as Intermediates in Complex Molecule Synthesis
The this compound scaffold can serve as a valuable intermediate in the synthesis of more complex molecules, including natural products and their analogs. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, which can then be used for further synthetic elaborations.
The reactivity of 2-nitropyrrole systems has been a subject of fundamental study, leading to the development of methods for their incorporation into advanced natural product frameworks researchgate.net. For example, the total synthesis of nitropyrrolin natural products, which contain the 2-nitropyrrole motif, has been achieved through strategies that involve the efficient assembly of a 2-nitro-4-alkylpyrrole core researchgate.net. These synthetic endeavors highlight the utility of nitropyrrole derivatives as key building blocks.
The synthesis of pyrroles, in general, is a well-established field with numerous methods available for their construction organic-chemistry.org. The Paal-Knorr pyrrole synthesis, for instance, is a classic and efficient method for preparing N-substituted pyrroles organic-chemistry.org. The strategic introduction of the isopropyl and nitro groups onto the pyrrole ring at an early stage allows for the use of this functionalized core in subsequent, more complex synthetic sequences.
Catalytic Applications in Organic Transformations
The inherent electronic properties and structural features of the pyrrole nucleus make it a versatile scaffold in the design of catalysts. Analogs of this compound, featuring a combination of electron-donating (alkyl) and electron-withdrawing (nitro) groups, offer unique electronic environments that can be exploited in both metal-catalyzed and organocatalytic transformations. The strategic derivatization of these analogs allows for the fine-tuning of their steric and electronic characteristics to achieve high efficiency and selectivity in a variety of organic reactions.
Use of Pyrrole Derivatives as Ligands in Metal-Catalyzed Reactions (e.g., Pd/C catalysis)
Pyrrole derivatives have emerged as effective ligands in a range of metal-catalyzed reactions, particularly those involving palladium. The nitrogen atom of the pyrrole ring can serve as a coordinating atom, and functional groups on the ring can be tailored to modulate the stability and reactivity of the metal center. While specific studies on this compound as a ligand are not extensively documented, the broader class of functionalized pyrroles provides a strong basis for their potential applications.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. nih.gov The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. Aryl-substituted pyrroles, for instance, are synthesized via Suzuki-Miyaura coupling where the pyrrole core itself is a reactant, but the principles extend to using pyrrole derivatives as ligands. nih.gov For example, SEM-protected pyrroles have been successfully used in Suzuki-Miyaura reactions, demonstrating the compatibility of the pyrrole ring system under these catalytic conditions. nih.gov
The direct C-H arylation of pyrrole derivatives is another significant application of palladium catalysis. nih.gov In these transformations, palladium catalysts, often supported by specialized ligands, facilitate the coupling of pyrroles with aryl halides. nih.gov The electronic nature of the pyrrole ring, influenced by substituents like nitro and isopropyl groups, can direct the regioselectivity of such functionalizations.
While Pd/C is a well-known heterogeneous catalyst, typically used for hydrogenation reactions, the design of pyrrole-based ligands is more commonly associated with homogeneous catalysis where the ligand directly influences the metal's coordination sphere. rsc.org For instance, iron- and cobalt-catalyzed cascade reactions to synthesize pyrroles from nitroarenes highlight the interplay between nitro groups and transition metal catalysts. rsc.orgnih.gov In a hypothetical scenario, a this compound analog could be functionalized with a phosphine (B1218219) or other coordinating group to create a bidentate or pincer ligand. The electronic push-pull nature of the isopropyl and nitro groups could then influence the catalytic activity of the coordinated metal.
| Reaction Type | Catalyst/Ligand System | Substrate Scope | Key Findings | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | SEM-protected bromopyrroles and arylboronic acids | Efficient synthesis of aryl-substituted pyrroles with good functional group tolerance. | nih.gov |
| C-H Arylation | Palladium acetate (B1210297) with various ligands | 2,5-substituted pyrroles and diaryliodonium salts | Generation of tri-, tetra-, and penta-substituted pyrroles. | nih.gov |
| Denitrative N-arylation | Palladium catalyst | N-H heteroarenes (pyrroles, indoles) and nitroarenes | Cross-coupling reaction forming N-arylated heterocycles. | rsc.org |
| Cascade Synthesis of Pyrroles | Heterogeneous Cobalt Catalyst | Nitroarenes and 1,4-dicarbonyl compounds | Domino reaction involving reduction of a nitro group followed by Paal-Knorr condensation. | nih.gov |
Organocatalytic Approaches Involving Pyrrole Scaffolds (e.g., in Henry Reactions)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. The structural and electronic diversity of pyrrole derivatives makes them attractive candidates for the development of novel organocatalysts. The presence of both a hydrogen-bond-donating N-H group and the potential for incorporating other functional moieties allows for the design of pyrrole scaffolds that can activate substrates through various non-covalent interactions.
The Henry (nitroaldol) reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a classic transformation that has been a key target for asymmetric organocatalysis. mdpi.com While there are no direct reports of this compound itself acting as a catalyst, the principles of organocatalysis suggest its potential. For instance, bifunctional organocatalysts containing a hydrogen-bond donor (like a thiourea) and a basic site (like an amine) are highly effective for the Henry reaction. A derivatized this compound analog, functionalized with a basic moiety, could potentially act as a bifunctional catalyst. The pyrrole N-H could serve as a hydrogen-bond donor to activate the carbonyl compound, while the appended basic group would deprotonate the nitroalkane.
Research has demonstrated the use of various organocatalysts for the synthesis of functionalized pyrroles. For example, the reaction of aldehydes with nitroalkenes, followed by cyclization, can be promoted by organocatalysts to yield substituted pyrroles. rsc.org This highlights the synergy between nitro groups and organocatalysis in the context of pyrrole chemistry. In a related context, the asymmetric aza-Henry reaction, the addition of nitroalkanes to imines, has been successfully catalyzed by chiral organocatalysts to produce chiral β-nitroamines. frontiersin.org
The synthesis of 2-(2-nitroalkyl)pyrroles can be achieved through a Henry reaction between a 2-formylpyrrole and a nitroalkane, followed by dehydration and reduction. rsc.org This demonstrates the pyrrole scaffold as a substrate in such reactions, which can be rendered asymmetric through the use of a chiral organocatalyst. The insights gained from these studies can inform the design of pyrrole-based organocatalysts where the pyrrole ring is the catalytic core.
| Reaction Type | Organocatalyst | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Henry Reaction | Chiral bifunctional amine-thiourea | 1H-pyrrole-2,3-diones and nitromethane | 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | Demonstrates use of pyrrole-containing substrates in organocatalyzed Henry reactions. | researchgate.net |
| Domino Michael/Henry Reaction | Diphenylprolinol silyl (B83357) ether | Nitroalkenes and dialdehydes | Chiral nitrocyclohexanecarbaldehydes | Highlights organocatalytic cascades involving nitro compounds. | mdpi.com |
| Asymmetric aza-Henry Reaction | Amino acid-derived quaternary ammonium (B1175870) salts | N-Boc trifluoromethyl ketimines and nitromethane | α-Trifluoromethyl β-nitroamines | Efficient C-C bond formation to create chiral amines. | frontiersin.org |
| Synthesis of Pyrroles | Secondary amine (e.g., pyrrolidine) | Aldehydes, bromo-nitroalkenes, and primary amines | Trisubstituted pyrroles | Domino reaction where the nitro group is ultimately eliminated. | rsc.org |
Q & A
Q. What are the optimal synthetic routes for 2-Isopropyl-3-nitro-1H-pyrrole?
Methodological Answer: The synthesis can follow a multi-step approach:
- Pyrrole core formation : Use allyl isothiocyanate under superbase conditions (e.g., KOH/DMSO) to construct the pyrrole ring, leveraging steric and electronic effects for regioselectivity .
- Nitration : Introduce the nitro group at the 3-position via electrophilic nitration (e.g., HNO₃/H₂SO₄), ensuring temperature control (0–5°C) to minimize side reactions. Monitor regioselectivity using TLC (petroleum ether/ethyl acetate = 20:1) .
- Isopropyl introduction : Employ alkylation with isopropyl bromide under basic conditions (e.g., NaH/THF), followed by purification via recrystallization (methanol) .
Q. How to characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Identify the isopropyl group (δ ~1.2–1.4 ppm for CH₃; δ 25–30 ppm for CH in ¹³C). The nitro group deshields adjacent protons, shifting pyrrole ring protons to δ 6.8–7.2 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For C₇H₁₀N₂O₂, expected m/z = 154.0742 .
- IR : Detect nitro group vibrations at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional to calculate HOMO-LUMO gaps, focusing on nitro group electron-withdrawing effects. Software like Gaussian or ORCA can model charge distribution and frontier orbitals .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions, critical for predicting reactivity in polar media .
Q. How to resolve contradictions in reported reaction yields for nitro-pyrrole derivatives?
Methodological Answer:
- Controlled Replication : Standardize reaction conditions (e.g., reagent purity, inert atmosphere) to isolate variables. For example, impurities in chloranil (used in pyrrole synthesis) can reduce yields; purify via column chromatography before use .
- Analytical Cross-Validation : Combine HPLC (≥98% purity threshold) and ¹H NMR integration to quantify byproducts. Discrepancies often arise from unaccounted intermediates or degradation .
Q. What are the challenges in regioselective nitration of 2-isopropyl-1H-pyrrole derivatives?
Methodological Answer:
- Steric Hindrance : The isopropyl group at C-2 directs nitration to C-3/C-5. Use low-temperature nitration (<10°C) to favor kinetic control and C-3 selectivity .
- Directing Groups : Temporarily introduce a protecting group (e.g., SEM at N-1) to alter electronic density and improve regioselectivity .
Q. How does steric hindrance from the isopropyl group affect the reactivity of this compound?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with/without the isopropyl group in nucleophilic substitution. Use pseudo-first-order kinetics to quantify steric effects .
- X-ray Crystallography : Resolve crystal structures to measure bond angles and torsional strain, correlating with reduced reactivity in bulky environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
